molecular formula C20H18N2O3 B5783145 N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide

N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide

Cat. No. B5783145
M. Wt: 334.4 g/mol
InChI Key: IKLQRLIXYUWJRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide, commonly known as FENFURO, is a novel nutraceutical compound that has been gaining attention in the scientific community due to its potential health benefits. FENFURO is a natural extract derived from fenugreek seeds, which have been traditionally used in Ayurvedic medicine for various ailments.

Mechanism of Action

The mechanism of action of FENFURO is not fully understood, but it is believed to act through multiple pathways. FENFURO has been shown to activate the AMPK pathway, which plays a crucial role in regulating glucose and lipid metabolism. In addition, FENFURO has been found to modulate the expression of various genes involved in insulin signaling, inflammation, and apoptosis.
Biochemical and Physiological Effects:
FENFURO has been found to have various biochemical and physiological effects on the body. The compound has been shown to reduce oxidative stress, improve endothelial function, and enhance mitochondrial biogenesis. In addition, FENFURO has been found to modulate the gut microbiome, which plays a crucial role in regulating various physiological processes.

Advantages and Limitations for Lab Experiments

One of the major advantages of FENFURO is its natural origin, which makes it a safe and non-toxic compound for use in lab experiments. In addition, FENFURO has been found to have high bioavailability and stability, which makes it suitable for various applications. However, one of the limitations of FENFURO is its complex structure, which makes it difficult to synthesize and analyze.

Future Directions

There are several future directions for the research on FENFURO. One of the areas of interest is the potential use of FENFURO as a therapeutic agent for various diseases, including diabetes, cancer, and neurodegenerative disorders. In addition, further studies are needed to elucidate the mechanism of action of FENFURO and its effects on various physiological processes. Finally, more research is needed to optimize the synthesis and formulation of FENFURO for various applications.
In conclusion, FENFURO is a novel nutraceutical compound that has been shown to have various health benefits. The compound is synthesized using a patented process and has been extensively studied for its effects on various physiological processes. While there are still many unanswered questions about the mechanism of action and potential applications of FENFURO, the compound shows promise as a safe and effective therapeutic agent for various diseases.

Synthesis Methods

FENFURO is synthesized by a patented process that involves the extraction of fenugreek seeds using a solvent-free, water-based method. The extract is then purified using chromatography and spray-drying techniques to obtain a highly concentrated and bioavailable form of the compound.

Scientific Research Applications

FENFURO has been extensively studied for its various health benefits in both in vitro and in vivo models. The compound has been shown to have anti-diabetic, anti-inflammatory, anti-cancer, and neuroprotective properties. In addition, FENFURO has been found to improve lipid metabolism, regulate blood glucose levels, and enhance insulin sensitivity.

properties

IUPAC Name

N-[4-(2-phenylethylcarbamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c23-19(21-13-12-15-5-2-1-3-6-15)16-8-10-17(11-9-16)22-20(24)18-7-4-14-25-18/h1-11,14H,12-13H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLQRLIXYUWJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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